N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate
Brand Name: Vulcanchem
CAS No.: 72704-20-2
VCID: VC3278163
InChI: InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6)
SMILES: C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate

CAS No.: 72704-20-2

Cat. No.: VC3278163

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate - 72704-20-2

Specification

CAS No. 72704-20-2
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Standard InChI InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6)
Standard InChI Key AWDVHNMBIRJYLK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is an organic salt compound formed from N1-(naphthalen-1-yl)ethane-1,2-diamine and oxalic acid. This chemical entity is characterized by specific identifiers that facilitate its recognition in scientific literature and chemical databases.

Table 1: Chemical Identifiers of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate

ParameterValue
CAS Number72704-20-2
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.29 g/mol
IUPAC NameN'-naphthalen-1-ylethane-1,2-diamine;oxalic acid
PubChem CID53471213
Standard InChIInChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6)
Standard InChIKeyAWDVHNMBIRJYLK-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O

The compound consists of two primary components: the N1-(naphthalen-1-yl)ethane-1,2-diamine portion and the oxalic acid counterion. This salt formation enhances stability and potentially modifies the solubility properties of the parent amine compound .

Structural Characteristics

The molecular structure of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate features a naphthalene ring system connected to an ethylenediamine chain through a nitrogen atom. The compound exists as a salt with oxalic acid, which significantly influences its physicochemical properties.

The naphthalene moiety contributes aromatic character and hydrophobicity to the compound, while the ethylenediamine chain provides potential for hydrogen bonding and coordination chemistry. The oxalate counterion establishes ionic interactions with the protonated amine groups, creating a stable salt form that affects solubility, crystal structure, and potential biological interactions .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is primarily determined by its functional groups:

  • The primary amine group (-NH₂) at the terminal position of the ethylene chain is nucleophilic and can participate in various reactions including:

    • Acylation with acid chlorides or anhydrides

    • Condensation with aldehydes or ketones to form imines

    • Alkylation with alkyl halides

    • Coordination with metal ions

  • The secondary amine (-NH-) connecting the naphthalene ring to the ethylene chain exhibits:

    • Reduced nucleophilicity compared to the primary amine

    • Potential for hydrogen bonding

    • Ability to participate in coordination chemistry

  • The naphthalene ring system provides:

    • Aromatic character

    • Potential for π-π stacking interactions

    • Sites for electrophilic aromatic substitution reactions

  • The oxalate counterion can:

    • Participate in acid-base equilibria

    • Act as a bidentate ligand in coordination chemistry

    • Influence crystallization behavior and solid-state properties

Synthesis and Preparation

Synthetic Routes

The synthesis of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate typically involves a two-stage process:

  • Formation of the parent N1-(Naphthalen-1-yl)ethane-1,2-diamine through:

    • Nucleophilic substitution reaction between 1-naphthylamine and an appropriate ethylenediamine derivative

    • Reductive amination between 1-naphthaldehyde and ethylenediamine

    • Selective protection/deprotection strategies to control regioselectivity

  • Salt formation through:

    • Reaction of the purified free base with stoichiometric amounts of oxalic acid

    • Crystallization from appropriate solvent systems to obtain the pure oxalate salt

The selection of specific synthetic routes depends on factors including available starting materials, desired scale, and required purity levels.

Purification Methods

Purification of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate typically employs techniques suited for organic salts:

  • Recrystallization from solvent combinations such as alcohol/water mixtures

  • Column chromatography for preliminary purification of the free base before salt formation

  • Washing with appropriate solvents to remove impurities

The salt formation itself often serves as a purification step, as the crystallization process can exclude impurities and provide a well-defined solid form.

Applications in Chemical Research

Role in Organic Synthesis

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate serves as a valuable precursor in organic synthesis due to its functional group profile. The compound enables multiple synthetic transformations:

  • Formation of Schiff bases through condensation reactions with carbonyl compounds

  • Synthesis of heterocyclic compounds incorporating the naphthalene and diamine moieties

  • Preparation of metal complexes utilizing the diamine functionality as a coordinating ligand

  • Development of functional materials with specific optical or electronic properties

The oxalate salt form offers advantages over the free base, including improved stability, defined stoichiometry, and enhanced handleability in laboratory settings.

Analytical Chemistry Applications

The compound demonstrates utility in analytical chemistry, particularly:

  • As a reagent in colorimetric assays due to its ability to form complexes with certain metal ions

  • For detection and quantification of specific analytes in complex matrices

  • As a reference standard in chromatographic or spectroscopic methods

The related compound N-(1-Naphthyl)ethylenediamine dihydrochloride, which differs only in the counterion, is used for colorimetric determination of sulfonamides, nitrates, nitrites, and various aromatic compounds, suggesting similar applications may be possible for the oxalate salt .

Structural Relationship to Similar Compounds

Comparison with Related Derivatives

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate belongs to a family of structurally related compounds that differ in their substitution patterns or counterions:

Table 2: Comparison of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate with Related Compounds

CompoundKey DifferencesApplications
N-(1-Naphthyl)ethylenediamine dihydrochlorideContains HCl instead of oxalic acid as the counterionUsed for colorimetric determination of sulfonamides, nitrates, and nitrites; coupling agent for spectrophotometric determination of various compounds
N,N-Diethyl-N'-1-naphthylethylenediamine oxalateContains additional ethyl groups on one of the nitrogen atomsDifferent reactivity profile due to tertiary amine function

These structural relationships highlight how modifications to the basic scaffold can influence chemical behavior and application profiles. The choice between different salt forms (oxalate vs. dihydrochloride) depends on the specific requirements of the intended application, including solubility, stability, and reactivity considerations .

Structure-Property Relationships

The structure of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate directly influences its physical and chemical properties:

  • The naphthalene ring system contributes:

    • Aromatic character and UV absorption properties

    • Hydrophobicity that influences solubility behavior

    • Potential for π-stacking interactions

  • The ethylenediamine chain provides:

    • Flexibility to the molecule

    • Multiple hydrogen bonding sites

    • Potential chelating properties for metal coordination

  • The oxalate counterion affects:

    • Crystallinity and solid-state properties

    • Water solubility compared to the free base

    • pH-dependent behavior in solution

Understanding these structure-property relationships is essential for predicting behavior in different applications and guiding further structural modifications.

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